2-(4-氯嘧啶-5-基)乙酸乙酯

描述

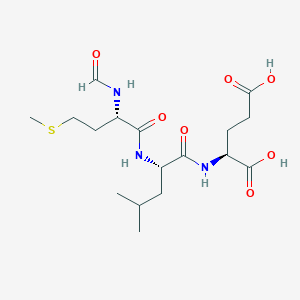

Ethyl 2-(4-chloropyrimidin-5-yl)acetate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The pyrimidine moiety is a core structure present in many pharmaceuticals and agrochemicals, and modifications to this core can lead to compounds with varied and potent biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of chloropyrimidines with various nucleophiles. For instance, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine leads to the formation of pyrrole derivatives, as described in one of the studies . Similarly, the condensation of different starting materials, such as 3-methoxybenzoic acid with ethane-1,2-diamine, can lead to chlorothienopyrimidin derivatives with potential antiproliferative activity . These synthetic routes highlight the versatility of pyrimidine chemistry and the ability to generate a wide array of compounds with potential biological significance.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of certain pyrimidine derivatives has been determined, revealing the spatial arrangement of atoms and the molecular geometry . Density functional theory (DFT) calculations are often used to optimize geometric bond lengths and bond angles, which can be compared with X-ray diffraction values to confirm the structure of the synthesized compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, leading to the formation of various functionalized compounds. For instance, the cyclocondensation reaction of ethyl acetate polyazaheterocycle with ethylenediamine involves multiple steps and the formation of different structural stability domains (SSDs), as analyzed using bond evolution theory (BET) . Anomalous cyclization reactions can also occur, such as the transformation of (pyrimidin-2-yl)hydrazones into triazolopyrimidine derivatives through specific cleavage and rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as fluorescence and solubility, can vary depending on the substituents and the molecular structure. Some derivatives exhibit solid-state fluorescence with emission maxima in specific ranges, which can shift depending on the solvent used . Theoretical calculations, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) surface maps, provide insights into the electronic properties and reactivity of these compounds . Additionally, molecular docking studies can predict the interaction of pyrimidine derivatives with biological targets, suggesting their potential as inhibitors for cancer treatment .

科学研究应用

二氮杂吲哚的合成

Kókai 等人 (2016) 的一项研究详细介绍了使用 2-(4-氯嘧啶-5-基)乙酸乙酯衍生物合成生物相关化合物二氮杂吲哚的便捷合成路线。此过程包括用氨处理衍生物以获得 2-(4-氨基嘧啶-5-基)乙酰胺,然后将其环化以生成二氮杂吲哚 (Kókai 等人,2016)。

噻唑并[3,2‐a]嘧啶衍生物的开发

Campaigne 等人 (1981) 报道了使用 4-氯乙酰乙酸乙酯和 4-氨基-6-羟基-2-嘧啶硫酚合成噻唑并[3,2‐a]嘧啶衍生物。这项工作讨论了这些衍生物的结构和反应动力学,提供了对其化学性质和潜在应用的见解 (Campaigne 等人,1981)。

合成恶二唑和吡啶并哒嗪

Elnagdi 等人 (1988) 探索了使用 (5-氰基甲基-1,3,4-恶二唑-2-基)乙酸乙酯合成各种恶二唑和吡啶并哒嗪。他们的研究扩展了该化合物对不同亲电试剂的反应性,促进了新化学实体的开发 (Elnagdi 等人,1988)。

合成潜在的抗癌剂

Temple 等人 (1983) 专注于合成潜在的抗癌剂,包括吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪,使用 (6-氨基-4-氯-5-硝基吡啶-2-基)氨基甲酸乙酯。本研究评估了这些合成化合物对癌细胞增殖和存活的影响 (Temple 等人,1983)。

高能材料的制造

Joo 等人 (2012) 由 2-(5-氨基四唑-1-基)乙酸乙酯合成了 2-(5-硝基四唑-1-基)乙酸,从而开发出以爆炸性能和抗冲击性为特征的新型高能材料。这项研究为材料科学领域做出了贡献,特别是在炸药和推进剂的合成中 (Joo 等人,2012)。

安全和危害

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for Ethyl 2-(4-chloropyrimidin-5-YL)acetate are not available in the retrieved data, it’s worth noting that pyrimidine derivatives are a focus of ongoing research in medicinal chemistry . They are often used in the synthesis of pharmaceuticals and could have various applications depending on the specific compound .

属性

IUPAC Name |

ethyl 2-(4-chloropyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-5-11-8(6)9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDARYMFTQTCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676777 | |

| Record name | Ethyl (4-chloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chloropyrimidin-5-YL)acetate | |

CAS RN |

6214-47-7 | |

| Record name | Ethyl 4-chloro-5-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-chloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)